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Compound of Interest

Compound Name: Pent-1-yn-3-amine

Cat. No.: B3370914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for Pent-1-yn-3-amine is not readily available in

public databases. The data presented in this document is predicted based on the known

spectroscopic behavior of its constituent functional groups (a primary amine, a terminal alkyne,

and an aliphatic chain). These predictions are intended to provide a reasonable approximation

of the expected spectral characteristics for this molecule.

Introduction
Pent-1-yn-3-amine is a small organic molecule featuring a primary amine and a terminal

alkyne. These functional groups make it a potentially valuable building block in organic

synthesis, particularly in the development of novel pharmaceutical compounds. This guide

provides a predicted spectroscopic profile of Pent-1-yn-3-amine, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its

potential identification and characterization.

Predicted Spectroscopic Data
The predicted spectroscopic data for Pent-1-yn-3-amine is summarized in the following tables.

These values are estimated based on established correlation charts and the analysis of similar

chemical structures.

Predicted ¹H NMR Data
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Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.5 - 3.7 Triplet 1H H-3

~2.2 Singlet 1H H-1

~1.6 - 1.8 Multiplet 2H H-4

~1.5 Broad Singlet 2H -NH₂

~0.9 - 1.1 Triplet 3H H-5

Predicted ¹³C NMR Data
Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~85 C-2

~72 C-1

~50 C-3

~30 C-4

~10 C-5

Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Medium, Sharp (two bands)
N-H stretch (asymmetric and

symmetric)

~3300 Sharp, Medium ≡C-H stretch

~2900 - 3000 Medium-Strong C-H stretch (aliphatic)

~2100 Weak-Medium C≡C stretch (terminal alkyne)

~1600 Medium N-H bend (scissoring)

~1000 - 1200 Medium C-N stretch

Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

83 Medium [M]⁺ (Molecular Ion)

82 High [M-H]⁺

54 High [M - CH₂CH₃]⁺ (α-cleavage)

44 Medium [CH(NH₂)=CH₂]⁺

29 High [CH₂CH₃]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for a

volatile, low-molecular-weight amine like Pent-1-yn-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Pent-1-yn-3-amine in 0.5-0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-32 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 512-2048 scans.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon

tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a liquid sample cell.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or solvent).

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like Pent-1-yn-3-amine, direct injection via a

heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition: Scan a mass range of m/z 10 to 200 to detect the molecular ion and

expected fragment ions.

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to deduce

the structure. The nitrogen rule (an odd molecular weight indicates an odd number of

nitrogen atoms) can be applied.[1]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound like Pent-1-yn-3-amine using the spectroscopic methods described.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion
This technical guide provides a predicted spectroscopic dataset and standardized

methodologies for the analysis of Pent-1-yn-3-amine. While experimental verification is

essential, this information serves as a valuable resource for researchers in the fields of

chemical synthesis and drug development, facilitating the identification and characterization of

this and structurally related molecules. The synergistic use of NMR, IR, and MS, as outlined,

provides a powerful approach for unambiguous structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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